molecular formula C17H16ClN5O2 B11339698 2-(4-chloro-3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B11339698
M. Wt: 357.8 g/mol
InChI Key: YORUCRBIYFWJSV-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a chlorinated phenoxy group, a tetrazole ring, and a propanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction between 4-chloro-3-methylphenol and an appropriate alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to form the phenoxy intermediate.

    Introduction of the Tetrazole Ring: The phenoxy intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring.

    Formation of the Propanamide Moiety: The final step involves the reaction of the tetrazole-containing intermediate with a suitable amine, such as 4-aminophenylpropanamide, under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxyphenol: A related compound with a similar phenoxy group but different substituents.

    4-Chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole: Another compound with a chlorinated phenoxy group and additional functional groups.

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide is unique due to the presence of both a tetrazole ring and a propanamide moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C17H16ClN5O2/c1-11-9-15(7-8-16(11)18)25-12(2)17(24)20-13-3-5-14(6-4-13)23-10-19-21-22-23/h3-10,12H,1-2H3,(H,20,24)

InChI Key

YORUCRBIYFWJSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl

Origin of Product

United States

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